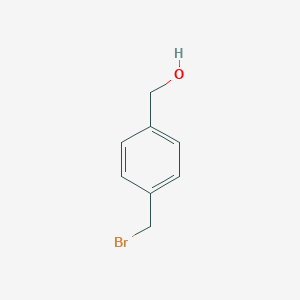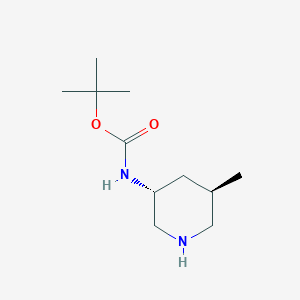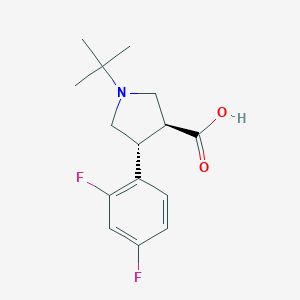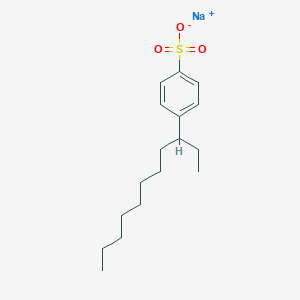
(4-(Bromomethyl)phenyl)methanol
概要
説明
(4-(Bromomethyl)phenyl)methanol, also known as 4-bromomethylbenzyl alcohol, is an organic compound with the molecular formula C8H9BrO. It is a white to off-white solid with a molecular weight of 201.06 g/mol. This compound is commonly used in organic synthesis due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
(4-(Bromomethyl)phenyl)methanol can be synthesized through various methods. One common synthetic route involves the reduction of 4-bromomethyl-benzoic acid methyl ester using diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) at -78°C. The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(4-(Bromomethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromomethylbenzaldehyde.
Reduction: It can be reduced to form 4-bromomethylbenzyl alcohol.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are commonly used.
Major Products Formed
Oxidation: 4-bromomethylbenzaldehyde
Reduction: 4-bromomethylbenzyl alcohol
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
科学的研究の応用
(4-(Bromomethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of (4-(Bromomethyl)phenyl)methanol involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
類似化合物との比較
Similar Compounds
- 4-bromomethylbenzaldehyde
- 4-bromomethylbenzyl alcohol
- 4-bromomethylbenzoic acid
Uniqueness
(4-(Bromomethyl)phenyl)methanol is unique due to its dual functional groups (hydroxyl and bromomethyl), which provide versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals .
特性
IUPAC Name |
[4-(bromomethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHSYXFAOVTAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438192 | |
| Record name | (4-(BROMOMETHYL)PHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71831-21-5 | |
| Record name | (4-(BROMOMETHYL)PHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using binary hydride systems for reducing (4-(Bromomethyl)phenyl)methanol?
A2: Binary hydride systems offer enhanced control over the reduction process compared to using single hydrides. By carefully selecting the hydride combination and reaction conditions, chemists can selectively target either the carbon-bromine bond or both the bromine and the alcohol group in this compound. [] This allows for the production of various desired compounds from a single starting material without resorting to protecting group strategies, simplifying the synthetic route. [] For instance, using HInCl2 and diisobutylaluminum hydride (DIBAL-H) on this compound yields para-tolylmethanol, while using HInCl2 and BH3:THF produces para-tolylmethanol. [] This control over selectivity and the potential for one-pot procedures makes binary hydride systems highly advantageous in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)




